molecular formula C20H19N3O5S B2862268 Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1321973-64-1

Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2862268
CAS No.: 1321973-64-1
M. Wt: 413.45
InChI Key: SPMDABIUIKUVAQ-MRCUWXFGSA-N
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Description

Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Biological Activity

Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 413.45 g/mol. The compound features a benzothiazole core substituted with a nitrobenzoyl group and an ethyl acetate moiety, which are critical for its biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like nitro groups is often linked to enhanced antimicrobial efficacy.

CompoundTarget BacteriaActivity Level
This compoundS. aureusModerate
Benzothiazole Derivative AE. coliPotent
Benzothiazole Derivative BKlebsiella pneumoniaeModerate

Antioxidant Activity

Benzothiazole derivatives have also shown promising antioxidant properties. In vitro assays indicate that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole precursors. A common synthetic route includes the following steps:

  • Formation of Benzothiazole Core : Starting from 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Nitro Substitution : Introduction of the nitro group at the benzoyl position through electrophilic aromatic substitution.
  • Acetate Formation : Reaction with ethyl acetoacetate to form the final acetate derivative.

This synthetic pathway highlights the compound's accessibility for further modifications and potential applications in drug development .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzothiazole derivatives against clinical isolates of Staphylococcus aureus. This compound was tested alongside standard antibiotics. Results indicated that this compound exhibited comparable activity to ampicillin at certain concentrations .

Case Study 2: Antioxidant Potential

In another study assessing the antioxidant potential of various benzothiazole derivatives, this compound demonstrated significant free radical scavenging activity in DPPH assays, suggesting its potential use in formulations aimed at oxidative stress mitigation .

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-9-12(2)8-13(3)18(16)29-20(22)21-19(25)14-6-5-7-15(10-14)23(26)27/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMDABIUIKUVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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